molecular formula C10H8FNO2S B8765774 2-Benzothiazolecarboxylicacid,6-fluoro-,ethylester(9CI)

2-Benzothiazolecarboxylicacid,6-fluoro-,ethylester(9CI)

Cat. No. B8765774
M. Wt: 225.24 g/mol
InChI Key: DCAANBLHKURDGS-UHFFFAOYSA-N
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Patent
US06828330B2

Procedure details

A solution of 5-fluoro-2-aminobenzenethiol (0.94 g, 6.6 mmol) in diethyl oxalate (1.8 mL, 13 mmol) is heated at reflux for overnight. The solution is poured into a mixture of water (9.8 mL), conc. HCl (3.3 mL), and EtOH (4.6 mL). The material is extracted with CHCl3 (3×100 mL). The combined organic extracts are dried over MgSO4, filtered and concentrated to yield an oil. The material is purified by chromatography (25% hexanes/75% CHCl3) to afford a solid that is recrystallized from petroleum ether (0.16 g, 11%). MS for C10H8NO2SF: m/z 226 (M+H)+.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[C:6]([SH:8])[CH:7]=1.[C:10](OCC)(=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12].O.Cl>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[S:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S)N
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The material is extracted with CHCl3 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
The material is purified by chromatography (25% hexanes/75% CHCl3)
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
that is recrystallized from petroleum ether (0.16 g, 11%)

Outcomes

Product
Name
Type
Smiles
FC1=CC2=C(N=C(S2)C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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